molecular formula C7H12N4O3S2 B7801877 Ethidimuron

Ethidimuron

Cat. No.: B7801877
M. Wt: 264.3 g/mol
InChI Key: HHQJJOQNRLPQJF-UHFFFAOYSA-N
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Description

Ethidimuron is a chemical compound known for its application as a herbicide. It is commonly used in agricultural settings to control the growth of unwanted plants. The compound is characterized by its unique structure, which includes a thiadiazole ring substituted with an ethylsulfonyl group and a dimethylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethidimuron typically involves the reaction of 5-ethylsulfonyl-1,3,4-thiadiazole-2-amine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethidimuron undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole compounds.

Scientific Research Applications

Ethidimuron has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the thiadiazole moiety into target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical structure.

    Industry: Employed as a herbicide to control weed growth in agricultural fields.

Mechanism of Action

The herbicidal activity of Ethidimuron is primarily due to its ability to inhibit photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism of action is similar to that of other urea-based herbicides.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea
  • 3-(5-Propylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea
  • 3-(5-Butylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea

Uniqueness

Ethidimuron is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfonyl group provides an optimal balance of hydrophobicity and electronic effects, enhancing its herbicidal activity and selectivity.

Properties

IUPAC Name

3-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-5(15-7)8-6(12)11(2)3/h4H2,1-3H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJJOQNRLPQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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